molecular formula C21H28N6O2 B612106 Dinaciclib CAS No. 779353-01-4

Dinaciclib

カタログ番号 B612106
CAS番号: 779353-01-4
分子量: 396.48602
InChIキー: PIMQWRZWLQKKBJ-SFHVURJKSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Dinaciclib (SCH-727965) is an experimental drug that inhibits cyclin-dependent kinases (CDKs) . It is being evaluated in clinical trials for various cancer indications . Dinaciclib is being developed by Merck & Co. and was granted orphan drug status by the FDA in 2011 .


Molecular Structure Analysis

Dinaciclib belongs to the class of organic compounds known as pyrazolo [1,5-a]pyrimidines . These are aromatic heterocyclic compounds containing a pyrazolo [3,4-d]pyrimidine ring system, which consists of a pyrazole ring fused to and sharing exactly one nitrogen atom with a pyrimidine ring .


Chemical Reactions Analysis

Dinaciclib has been shown to significantly suppress cell proliferation, induce caspase 3/7 levels and apoptotic activity in patient-derived xenograft cells (PDXC) and CCA cell lines . It also suppressed the expression of its molecular targets CDK2/5/9, and anti-apoptotic BCL-XL and BCL2 proteins .


Physical And Chemical Properties Analysis

Dinaciclib has a molecular weight of 396.49 . It is recommended to be stored at -20°C or -80°C in solvent .

科学的研究の応用

1. Application in Endometrial Cancer Treatment

  • Summary of the Application : Dinaciclib has been found to be particularly toxic to endometrial cancer (EC) cells. It prevents EC cells from proliferating and blocks transcriptional activity .
  • Methods of Application or Experimental Procedures : The investigation evaluated cyclin-dependent kinase inhibitors (CDKis) for the treatment of EC using cells isolated directly from patient tumors and cell lines . Dinaciclib was shown to disrupt both cell cycle progression and phosphorylation of the RNA polymerase carboxy terminal domain, with a concomitant reduction in Bcl-2 expression .
  • Results or Outcomes : Dinaciclib displayed a bimodal molecular effect, both blocking cell cycle progression and reducing phosphorylation of RNA Polymerase II (Pol II) C -terminal domain (CTD), with a concomitant reduction in the expression of anti-apoptotic genes .

2. Application in Cholangiocarcinoma Treatment

  • Summary of the Application : Dinaciclib, a cyclin-dependent kinase inhibitor, suppresses cholangiocarcinoma growth by targeting CDK2/5/9 .
  • Methods of Application or Experimental Procedures : The therapeutic efficacy of dinaciclib was assessed using patient-derived xenograft cells (PDXC) and cholangiocarcinoma (CCA) cell lines . Dinaciclib treatment induced apoptosis and caspase 3/7 activity, and suppressed CDK2/5/9 protein expression levels in PDXC and CCA cell lines .
  • Results or Outcomes : Dinaciclib suppressed tumor growth in vivo in a PDX . Expression levels of two proliferative markers, phospho-histone H3 and Ki-67, were substantially suppressed in samples treated with the combination regimen .

Safety And Hazards

Users are advised to use full personal protective equipment and avoid breathing vapors, mist, dust, or gas . In case of contact with skin or eyes, immediate rinsing with plenty of water and seeking medical advice is recommended .

将来の方向性

Dinaciclib is currently being evaluated in clinical trials for various cancer indications . It has shown promising results in early phase clinical trials for additional breast cancer subtypes and non-breast malignancies . Further clinical-translational research is needed to advance patient selection and combinatorial treatment strategies with Dinaciclib in breast cancer and other malignancies .

特性

IUPAC Name

2-[(2S)-1-[3-ethyl-7-[(1-oxidopyridin-1-ium-3-yl)methylamino]pyrazolo[1,5-a]pyrimidin-5-yl]piperidin-2-yl]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N6O2/c1-2-17-14-23-27-19(22-13-16-6-5-9-25(29)15-16)12-20(24-21(17)27)26-10-4-3-7-18(26)8-11-28/h5-6,9,12,14-15,18,22,28H,2-4,7-8,10-11,13H2,1H3/t18-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIMQWRZWLQKKBJ-SFHVURJKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C2N=C(C=C(N2N=C1)NCC3=C[N+](=CC=C3)[O-])N4CCCCC4CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=C2N=C(C=C(N2N=C1)NCC3=C[N+](=CC=C3)[O-])N4CCCC[C@H]4CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dinaciclib

CAS RN

779353-01-4
Record name Dinaciclib
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=779353-01-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dinaciclib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12021
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name (S)-3-((3-ethyl-5-(2-(2-hydroxyethyl)piperidin-1-yl)pyrazolo[1,5-a]pyrimidin-7-ylamino)methyl)pyridine 1-oxide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DINACICLIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4V8ECV0NBQ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Citations

For This Compound
4,040
Citations
D Parry, T Guzi, F Shanahan, N Davis… - Molecular cancer …, 2010 - AACR
Cyclin-dependent kinases (CDK) are key positive regulators of cell cycle progression and attractive targets in oncology. SCH 727965 inhibits CDK2, CDK5, CDK1, and CDK9 activity in …
Number of citations: 537 aacrjournals.org
C Criscitiello, G Viale, A Esposito… - Expert Opinion on …, 2014 - Taylor & Francis
… and clinical data for dinaciclib in its use for … of dinaciclib efficacy, which could allow a better selection of patients enrolled in clinical trials. Moreover, combination therapies with dinaciclib …
Number of citations: 46 www.tandfonline.com
SK Kumar, B LaPlant, WJ Chng… - Blood, The Journal …, 2015 - ashpublications.org
… Dinaciclib is a novel potent small molecule inhibitor of cyclin-… Dinaciclib was administered on day 1 of a 21-day cycle at … The current study demonstrates single agent activity of dinaciclib …
Number of citations: 243 ashpublications.org
DMS Hossain, S Javaid, M Cai… - The Journal of …, 2018 - Am Soc Clin Investig
… Indeed, tumor cells treated with dinaciclib showed the … Mice treated with both anti-PD1 and dinaciclib showed … of combining dinaciclib and anti-PD1, in which dinaciclib induces ICD, …
Number of citations: 148 www.jci.org
J Flynn, J Jones, AJ Johnson, L Andritsos, K Maddocks… - Leukemia, 2015 - nature.com
… We performed a phase I dose escalation study of dinaciclib in … Dinaciclib has completed phase I testing in solid tumors, where … significant clinical activity and tolerability of dinaciclib. …
Number of citations: 123 www.nature.com
MM Mita, AA Joy, A Mita, K Sankhala, YM Jou… - Clinical breast …, 2014 - Elsevier
… dinaciclib treatment compared with capecitabine treatment; therefore, the trial was stopped after 30 patients were randomized. Dinaciclib … –predicted mean dinaciclib exposure (area …
Number of citations: 168 www.sciencedirect.com
I Gojo, M Sadowska, A Walker, EJ Feldman… - Cancer chemotherapy …, 2013 - Springer
… the activity of dinaciclib in acute … dinaciclib 40 mg/m 2 and another dinaciclib 50 mg/m 2 in cycle 2 because of syncope and cytokine release syndrome, respectively, in cycle 1. Dinaciclib …
Number of citations: 77 link.springer.com
G Feldmann, A Mishra, S Bisht, C Karikari… - Cancer biology & …, 2011 - Taylor & Francis
Pancreatic cancer is one of the most lethal of human malignancies, and potent therapeutic options are lacking. Inhibition of cell cycle progression through pharmacological blockade of …
Number of citations: 136 www.tandfonline.com
H Saqub, H Proetsch-Gugerbauer, V Bezrookove… - Scientific reports, 2020 - nature.com
… of dinaciclib was assessed using patient-derived xenograft cells (PDXC) and CCA cell lines. Treatment with dinaciclib … Our results identify dinaciclib as a novel and potent therapeutic …
Number of citations: 41 www.nature.com
AG Murphy, M Zahurak, M Shah… - Clinical and …, 2020 - Wiley Online Library
The combination of drugs targeting Ral and PI3K/AKT signaling has antitumor efficacy in preclinical models of pancreatic cancer. We combined dinaciclib (small molecule cyclin …
Number of citations: 27 ascpt.onlinelibrary.wiley.com

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。